molecular formula C23H28FN3O B5624668 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine

1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine

Katalognummer B5624668
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: KZUCCSNGWNQACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine, also known as FPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Wirkmechanismus

The exact mechanism of action of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of the dopamine and serotonin neurotransmitter systems. 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual pharmacological profile may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood and behavior. Additionally, 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been shown to have a low affinity for the histamine H1 receptor, which may contribute to its low sedative effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is its high selectivity for the dopamine and serotonin receptors, which may reduce the risk of off-target effects. However, its low solubility and stability may limit its use in certain experimental settings. Additionally, the lack of human clinical data on 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine makes it difficult to extrapolate its potential therapeutic applications.

Zukünftige Richtungen

For research on 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine could include the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential therapeutic applications in human clinical trials. Additionally, the elucidation of its mechanism of action at the molecular level could provide valuable insights into the development of novel treatments for neurological disorders.

Synthesemethoden

The synthesis method of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine involves the reaction of 1-(4-fluorobenzyl)piperazine with 4-(4-piperidin-3-ylbenzoyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine by the addition of an acid. The yield of 1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine is typically around 50-60%, and the purity can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine has been studied for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and its mechanism of action is believed to involve the modulation of the dopamine and serotonin neurotransmitter systems.

Eigenschaften

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-piperidin-3-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c24-22-9-3-18(4-10-22)17-26-12-14-27(15-13-26)23(28)20-7-5-19(6-8-20)21-2-1-11-25-16-21/h3-10,21,25H,1-2,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUCCSNGWNQACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-4-(4-piperidin-3-ylbenzoyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.